Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety and a methoxyphenoxyacetamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-benzoylpiperazine, followed by its reaction with ethyl 4-aminobenzoate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety may interact with neurotransmitter receptors, while the methoxyphenoxyacetamido group can influence enzyme activity. These interactions can lead to various biological effects, including modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-PIPERAZINYL)BENZOATE: Shares the piperazine and benzoate moieties but lacks the methoxyphenoxyacetamido group.
ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Similar structure but with a propyl group instead of a benzoyl group.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H31N3O6 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H31N3O6/c1-3-37-29(35)22-9-14-26(31-15-17-32(18-16-31)28(34)21-7-5-4-6-8-21)25(19-22)30-27(33)20-38-24-12-10-23(36-2)11-13-24/h4-14,19H,3,15-18,20H2,1-2H3,(H,30,33) |
InChI Key |
SOOBYNGDPCIMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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